2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid
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Overview
Description
The compound with the molecular formula C10H8N4O4 indigoidine . It is a dimeric blue pigment biosynthesized from L-glutamine. Indigoidine belongs to the class of pyridone and is characterized by its vibrant blue color, which makes it a valuable pigment in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indigoidine can be synthesized through a biosynthetic pathway involving the enzyme indigoidine synthase. This enzyme catalyzes the condensation of two molecules of L-glutamine to form indigoidine. The reaction conditions typically involve a buffered aqueous solution at a neutral pH and a temperature conducive to enzyme activity .
Industrial Production Methods
Industrial production of indigoidine often involves the use of genetically engineered microorganisms, such as Streptomyces lavendulae, which can produce the pigment in large quantities. The fermentation process is optimized to maximize yield, and the pigment is subsequently extracted and purified for use .
Chemical Reactions Analysis
Types of Reactions
Indigoidine undergoes various chemical reactions, including:
Oxidation: Indigoidine can be oxidized to form different derivatives, which may have altered color properties.
Reduction: Reduction of indigoidine can lead to the formation of leuco-indigoidine, a colorless compound that can be re-oxidized to regenerate the blue pigment.
Substitution: Substitution reactions can occur at the amino groups of indigoidine, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Leuco-indigoidine.
Scientific Research Applications
Indigoidine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying biosynthetic pathways and enzyme mechanisms.
Biology: Serves as a biological pigment in various organisms, providing insights into metabolic pathways.
Medicine: Investigated for its potential antimicrobial properties and its role as a natural dye in medical diagnostics.
Industry: Utilized as a natural blue pigment in textiles, food coloring, and cosmetics .
Mechanism of Action
Indigoidine exerts its effects primarily through its role as a pigment. The molecular targets and pathways involved include:
Pigmentation Pathways: Indigoidine is synthesized through the action of indigoidine synthase, which catalyzes the condensation of L-glutamine.
Antimicrobial Activity: The compound has been shown to exhibit antimicrobial properties, potentially through the disruption of microbial cell membranes
Comparison with Similar Compounds
Similar Compounds
Indigo: Another blue pigment with a similar structure but different biosynthetic pathway.
Anthocyanins: Natural pigments found in plants, responsible for red, purple, and blue colors.
Phycocyanin: A blue pigment found in cyanobacteria and algae.
Uniqueness of Indigoidine
Indigoidine is unique due to its biosynthetic origin from L-glutamine and its vibrant blue color. Unlike indigo, which is derived from indole, indigoidine is synthesized through a distinct enzymatic pathway. Additionally, its potential antimicrobial properties set it apart from other pigments like anthocyanins and phycocyanin .
Properties
Molecular Formula |
C10H8N4O4 |
---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
2-hydroxy-5-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C10H8N4O4/c15-7-2-1-5(3-6(7)9(17)18)12-10-13-8(16)4-11-14-10/h1-4,15H,(H,17,18)(H2,12,13,14,16) |
InChI Key |
SQZJESGYHBDZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NN=CC(=O)N2)C(=O)O)O |
Origin of Product |
United States |
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